molecular formula C12H19N B14490620 2-(4-Methylcyclohexylidene)pentanenitrile CAS No. 63967-59-9

2-(4-Methylcyclohexylidene)pentanenitrile

Katalognummer: B14490620
CAS-Nummer: 63967-59-9
Molekulargewicht: 177.29 g/mol
InChI-Schlüssel: AHNVKLZQDDMYOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methylcyclohexylidene)pentanenitrile is an organic compound with the molecular formula C12H19N It is a nitrile derivative characterized by the presence of a cyclohexylidene ring substituted with a methyl group and a pentanenitrile chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylcyclohexylidene)pentanenitrile can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexanone with a suitable nitrile source under basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which is subsequently dehydrated to yield the desired nitrile compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as the purification of starting materials, precise control of reaction temperature and pressure, and the use of catalysts to enhance reaction efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylcyclohexylidene)pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Methylcyclohexylidene)pentanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Methylcyclohexylidene)pentanenitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylpentanenitrile: Similar nitrile compound with a different alkyl chain.

    Cyclohexanecarbonitrile: Contains a cyclohexane ring with a nitrile group.

    4-Methylcyclohexanone: Precursor in the synthesis of 2-(4-Methylcyclohexylidene)pentanenitrile.

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclohexylidene ring and a pentanenitrile chain makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

63967-59-9

Molekularformel

C12H19N

Molekulargewicht

177.29 g/mol

IUPAC-Name

2-(4-methylcyclohexylidene)pentanenitrile

InChI

InChI=1S/C12H19N/c1-3-4-12(9-13)11-7-5-10(2)6-8-11/h10H,3-8H2,1-2H3

InChI-Schlüssel

AHNVKLZQDDMYOC-UHFFFAOYSA-N

Kanonische SMILES

CCCC(=C1CCC(CC1)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.